molecular formula C22H30N3O10PS B12759105 Pivcephalexin phosphate CAS No. 94088-99-0

Pivcephalexin phosphate

Cat. No.: B12759105
CAS No.: 94088-99-0
M. Wt: 559.5 g/mol
InChI Key: MKZNKNPUTSUVHM-GNYIYVNYSA-N
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Description

Pivcephalexin phosphate is a semi-synthetic cephalosporin antibiotic derived from cephalexin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The compound is characterized by its molecular formula C22H27N3O6S and a molecular weight of 461.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pivcephalexin phosphate is synthesized through a series of chemical reactions starting from cephalexin. The key steps involve the esterification of cephalexin with pivaloyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization and filtration techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pivcephalexin phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

    Hydrolysis: Cephalexin and pivalic acid.

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various cephalexin derivatives depending on the nucleophile used.

Mechanism of Action

Pivcephalexin phosphate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Properties

CAS No.

94088-99-0

Molecular Formula

C22H30N3O10PS

Molecular Weight

559.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;phosphoric acid

InChI

InChI=1S/C22H27N3O6S.H3O4P/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4;1-5(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26);(H3,1,2,3,4)/t14?,15-,19-;/m1./s1

InChI Key

MKZNKNPUTSUVHM-GNYIYVNYSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O

Origin of Product

United States

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